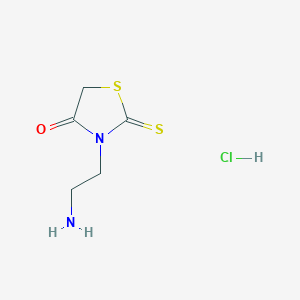![molecular formula C16H16BrF3N4O B2876628 2-(2-溴苯基)-N-((7-(三氟甲基)-5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)乙酰胺 CAS No. 2034557-51-0](/img/structure/B2876628.png)
2-(2-溴苯基)-N-((7-(三氟甲基)-5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is part of a novel series of beta-amino amides incorporating fused heterocycles . It has been evaluated as an inhibitor of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes .
Synthesis Analysis
The synthesis of similar compounds involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . The reaction works well with various substituted pyridinium 1,4-zwitterionic thiolates in moderate to good yields .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group, which is a functional group that has the formula -CF3 . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Chemical Reactions Analysis
The trifluoromethyl group in this compound has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This property often makes trifluoromethyl-substituted compounds strong acids .Physical And Chemical Properties Analysis
The trifluoromethyl group in this compound lowers the basicity of compounds like trifluoroethanol . It can also be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .科学研究应用
Cancer Research: c-Met Kinase Inhibition
This compound has been studied for its potential as a c-Met kinase inhibitor . c-Met is a protein that has been implicated in various types of cancer, including lung, breast, and cervical cancers . Derivatives of this compound have shown promising results in inhibiting c-Met kinase activity, which could lead to the development of new anticancer therapies.
Medicinal Chemistry: GABAA Modulating Activity
The structural features of this compound suggest its use in medicinal chemistry, particularly in modulating the activity of the GABAA receptor . This receptor plays a crucial role in neurotransmission, and its modulation can have therapeutic effects for conditions such as anxiety, insomnia, and epilepsy.
Fluorescent Probes
Due to the presence of the triazolo[4,3-a]pyridin moiety, compounds like this can be used as fluorescent probes . These probes can help in visualizing and tracking biological processes, which is valuable in both basic research and the development of diagnostic tools.
Structural Units in Polymers
The compound’s multifaceted structure makes it a candidate for serving as a structural unit in polymers . Incorporating such heterocycles into polymers can enhance their properties, making them suitable for a wide range of industrial applications.
Diabetes Treatment: DPP-IV Inhibition
Research has indicated that similar compounds can act as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme target for the treatment of type 2 diabetes . Inhibiting DPP-IV can increase insulin secretion and decrease blood glucose levels, offering a potential therapeutic approach for diabetes management.
Synthetic Chemistry: One-Pot Synthesis
The compound’s structure allows for its synthesis through a one-pot method, which is a more efficient and economical approach . This method can facilitate the production of triazolopyridine derivatives, which are important in synthetic chemistry due to their biological and chemical significance.
作用机制
Target of Action
The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels.
Mode of Action
This compound acts as a potent inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood. This leads to increased insulin secretion and decreased glucagon release, resulting in lower blood glucose levels.
Biochemical Pathways
The inhibition of DPP-IV affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released in response to food intake and stimulate insulin secretion from pancreatic beta cells. By preventing the breakdown of these hormones, this compound enhances the insulinotropic effect of incretins, leading to improved glucose control.
Pharmacokinetics
This compound exhibits excellent oral bioavailability in preclinical species . This suggests that it is well absorbed from the gastrointestinal tract and can reach effective concentrations in the body when administered orally.
Result of Action
The primary molecular effect of this compound is the inhibition of DPP-IV activity , leading to increased levels of incretin hormones . On a cellular level, this results in enhanced insulin secretion and reduced glucagon release, contributing to improved blood glucose control. This makes it a potential therapeutic agent for the treatment of type 2 diabetes.
未来方向
The trifluoromethyl group is often used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . The medicinal use of the trifloromethyl group dates from 1928, although research became more intense in the mid-1940s . Future research may continue to explore the use of this group in the development of new drugs and therapies .
属性
IUPAC Name |
2-(2-bromophenyl)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrF3N4O/c17-12-4-2-1-3-10(12)7-15(25)21-9-14-23-22-13-8-11(16(18,19)20)5-6-24(13)14/h1-4,11H,5-9H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAITOFYXKUIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)CC3=CC=CC=C3Br)CC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2876545.png)
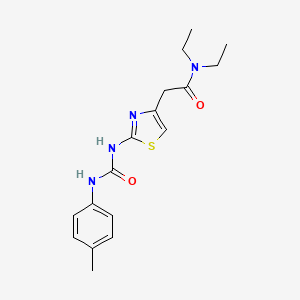

![2-(1-phenylimidazol-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876550.png)
![1,3,4,5,11,11a-Hexahydro-[1,4]diazepino[1,2-a]indol-2-yl-(6-chloropyridazin-3-yl)methanone](/img/structure/B2876553.png)
![N-(3,4-diethoxybenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2876554.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2876555.png)
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2876556.png)
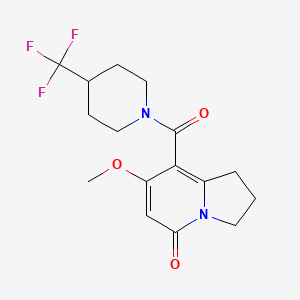
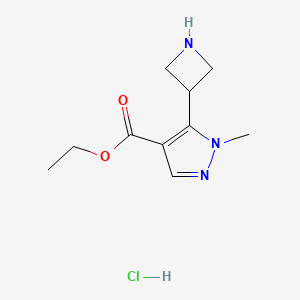
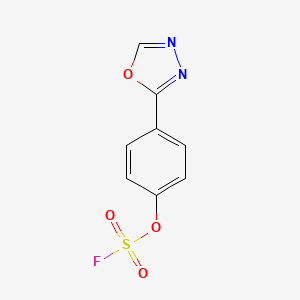
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2876565.png)

